1-{2-[(6-Chloro-4H-3,1-benzothiazin-2-yl)amino]phenyl}ethan-1-one
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Overview
Description
1-{2-[(6-Chloro-4H-3,1-benzothiazin-2-yl)amino]phenyl}ethan-1-one is a heterocyclic compound that features a benzene ring attached to a thiazine ring. This compound is part of the benzothiazine family, which has been of significant interest to synthetic chemists due to its diverse biological and physiological properties .
Preparation Methods
The synthesis of 1-{2-[(6-Chloro-4H-3,1-benzothiazin-2-yl)amino]phenyl}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-3-iodobenzene and methyl 2-acetamidoacrylate.
Heck Arylation: The Heck arylation reaction is employed using palladium acetate and tri(o-tolyl)phosphine in the presence of triethylamine.
Cyclization: The intermediate product undergoes cyclization to form the benzothiazine ring.
Chemical Reactions Analysis
1-{2-[(6-Chloro-4H-3,1-benzothiazin-2-yl)amino]phenyl}ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer properties.
Medicine: It is being studied for its potential use in developing new therapeutic agents.
Industry: The compound is used in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{2-[(6-Chloro-4H-3,1-benzothiazin-2-yl)amino]phenyl}ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-{2-[(6-Chloro-4H-3,1-benzothiazin-2-yl)amino]phenyl}ethan-1-one is unique due to its specific structure and properties. Similar compounds include:
Properties
CAS No. |
62373-13-1 |
---|---|
Molecular Formula |
C16H13ClN2OS |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
1-[2-[(6-chloro-4H-3,1-benzothiazin-2-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C16H13ClN2OS/c1-10(20)13-4-2-3-5-15(13)19-16-18-14-7-6-12(17)8-11(14)9-21-16/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
MWKYXPULXJCKCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC2=NC3=C(CS2)C=C(C=C3)Cl |
Origin of Product |
United States |
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